Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate
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Overview
Description
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes bromine, methylamino, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The final step involves the introduction of the methylamino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Substitution: The methylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Methyl 2-bromo-5-(methylamino)-4-aminobenzoate, while substitution of the bromine atom can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methylamino groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-aminobenzoate
Uniqueness
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate is unique due to the presence of both a nitro and a methylamino group on the benzoate ester
Properties
Molecular Formula |
C9H9BrN2O4 |
---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
methyl 2-bromo-5-(methylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-7-3-5(9(13)16-2)6(10)4-8(7)12(14)15/h3-4,11H,1-2H3 |
InChI Key |
GOPYXUFTNIJSCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)C(=O)OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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